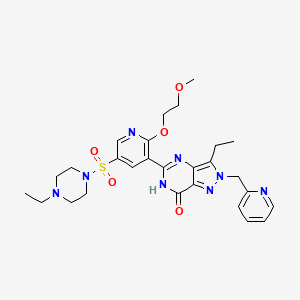
VA-K-14 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VA-K-14 (hydrochloride) is a selective antagonist of the thyrotropin receptor, also known as the thyroid-stimulating hormone receptor. This compound has an inhibitory effect on the stimulation of the thyrotropin receptor by serum and monoclonal thyrotropin receptor-stimulating antibodies from patients with Graves’ disease. The compound is primarily used in scientific research to study the signaling pathways and mechanisms associated with the thyrotropin receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VA-K-14 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations. The final step involves the conversion of the free base to the hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of VA-K-14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
VA-K-14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
VA-K-14 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of thyrotropin receptor antagonists.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and mechanisms associated with the thyrotropin receptor.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications for conditions related to thyrotropin receptor dysfunction, such as Graves’ disease.
Industry: Applied in the development of new drugs and therapeutic agents targeting the thyrotropin receptor .
Mechanism of Action
VA-K-14 (hydrochloride) exerts its effects by selectively binding to the thyrotropin receptor and inhibiting its activation by thyrotropin and thyrotropin receptor-stimulating antibodies. This inhibition prevents the downstream signaling pathways associated with the thyrotropin receptor, thereby reducing the physiological effects mediated by this receptor. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
Similar Compounds
ML224: Another thyrotropin receptor antagonist with similar inhibitory effects.
Teprotumumab: A human monoclonal antibody that blocks the insulin-like growth factor 1 receptor and has applications in thyroid-associated eye diseases.
TSHR antagonist S37: A selective and competitive antagonist of the thyrotropin receptor
Uniqueness
VA-K-14 (hydrochloride) is unique due to its high selectivity and potency as a thyrotropin receptor antagonist. Its ability to inhibit both serum and monoclonal thyrotropin receptor-stimulating antibodies makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16ClN3S |
|---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C18H15N3S.ClH/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12;/h2-11,20H,1H3,(H,19,21);1H |
InChI Key |
MMEANJJDNROSBC-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |
Canonical SMILES |
CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VA-K-14 Hydrochloride; VA K 14 Hydrochloride; VAK14 Hydrochloride; VA-K-14 HCl; VA K 14 HCl; VAK14 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




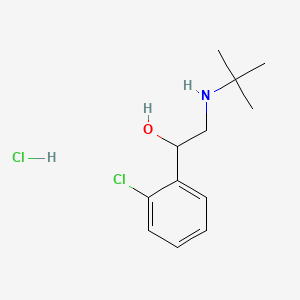
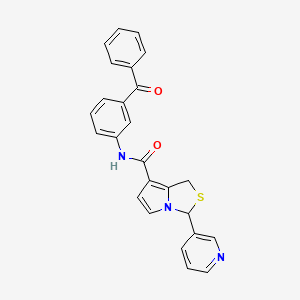

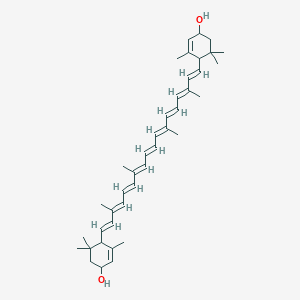
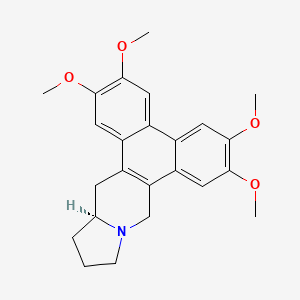
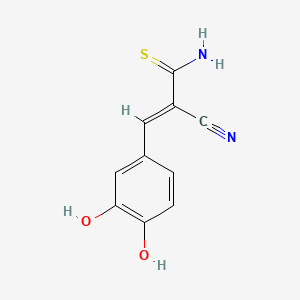
![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

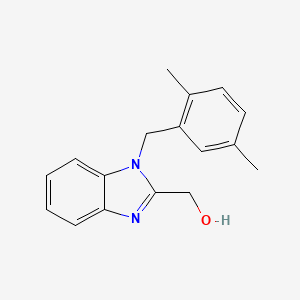
![5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1682058.png)
